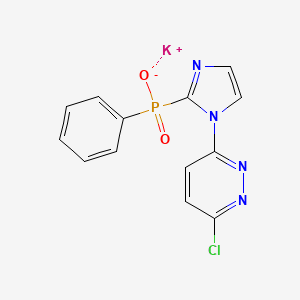![molecular formula C26H28N2OS2 B2897982 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide CAS No. 325988-49-6](/img/structure/B2897982.png)
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide is a complex organic compound that combines multiple functional groups and heterocyclic structures
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to inhibit various targets such as dihydroorotase , DNA gyrase , uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB) , and others. These targets play crucial roles in various biological processes, including DNA replication, cell wall synthesis, and metabolic processes.
Mode of Action
Benzothiazole derivatives generally work by binding to their target proteins and inhibiting their function . This can lead to disruption of essential biological processes, resulting in the death of the pathogen or the halt of disease progression.
Biochemical Pathways
Given the targets inhibited by benzothiazole derivatives, it can be inferred that the compound may affect pathways related to dna replication, cell wall synthesis, and various metabolic processes .
Pharmacokinetics
A study on similar benzothiazole derivatives indicated a favourable pharmacokinetic profile . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound significantly impact its bioavailability and therapeutic efficacy.
Result of Action
Based on the known effects of benzothiazole derivatives, it can be inferred that the compound may lead to the death of the pathogen or halt disease progression by disrupting essential biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide typically involves several steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenating agent.
Synthesis of the Tetrahydrobenzothiophene Ring: This step involves the hydrogenation of benzothiophene under specific conditions to introduce the tetrahydro functionality.
Coupling with Adamantane Carboxamide: The final step involves coupling the benzothiazole-tetrahydrobenzothiophene intermediate with adamantane-1-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and benzothiophene rings.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and benzothiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.
Biology
Biologically, N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its unique structure allows it to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide
- N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxylate
Uniqueness
Compared to similar compounds, N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide stands out due to its unique combination of benzothiazole and tetrahydrobenzothiophene rings. This structural feature enhances its reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2OS2/c29-25(26-12-15-9-16(13-26)11-17(10-15)14-26)28-24-22(18-5-1-3-7-20(18)30-24)23-27-19-6-2-4-8-21(19)31-23/h2,4,6,8,15-17H,1,3,5,7,9-14H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAPIGGEWZBBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C6=NC7=CC=CC=C7S6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
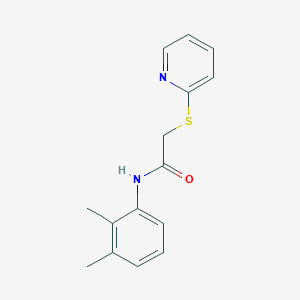
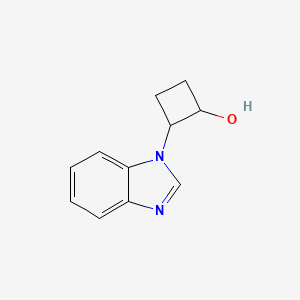

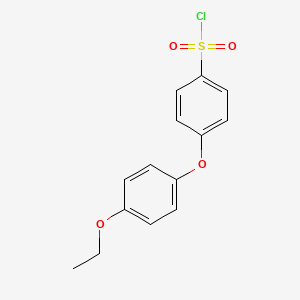
![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid](/img/structure/B2897904.png)
![N-(4-methoxyphenyl)-2-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2897905.png)
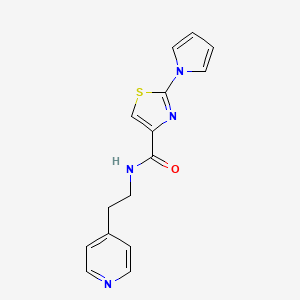

![N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide](/img/structure/B2897912.png)
![2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[4-(dimethylamino)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2897913.png)
![2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B2897914.png)

![4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}benzamide](/img/structure/B2897918.png)
